molecular formula C12H26O5S3 B4326579 1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane

1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane

Cat. No. B4326579
M. Wt: 346.5 g/mol
InChI Key: VPGWYZLMCYWXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[Sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane, also known as SDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfone-based crosslinker that has been used in the synthesis of polymers, as well as in biological and medical research. In

Mechanism of Action

1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane crosslinks proteins and other biomolecules through the formation of sulfone bridges. These bridges are formed through the reaction of the sulfone groups on 1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane with the thiol groups on proteins. The resulting crosslinked product is more stable than the original protein, which can be useful in the study of protein-protein interactions and the development of biomaterials.
Biochemical and Physiological Effects:
1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane has been shown to have minimal toxicity in vitro and in vivo. In addition, 1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane has been shown to have minimal effects on the biochemical and physiological properties of proteins and other biomolecules. This makes it a useful tool in the study of protein-protein interactions and the development of biomaterials.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane is its ability to crosslink proteins and other biomolecules without significantly affecting their biochemical and physiological properties. This makes it a useful tool in the study of protein-protein interactions and the development of biomaterials. However, 1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane can be difficult to work with due to its low solubility in water and other solvents. In addition, the crosslinking reaction can be difficult to control, which can lead to nonspecific crosslinking.

Future Directions

There are several future directions for the use of 1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane in scientific research. One direction is the development of new biomaterials using 1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane as a crosslinker. These biomaterials could have potential applications in drug delivery and tissue engineering. Another direction is the use of 1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane in the study of protein-protein interactions in complex biological systems. Finally, the development of new crosslinking techniques using 1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane could lead to more precise control over the crosslinking reaction, which could improve the specificity of the reaction.

Scientific Research Applications

1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane has been used in a variety of scientific research applications due to its ability to crosslink proteins and other biomolecules. This crosslinking ability has been utilized in the study of protein-protein interactions, as well as in the development of biomaterials. 1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane has also been used in the synthesis of hydrogels, which have potential applications in drug delivery and tissue engineering.

properties

IUPAC Name

1-[2-(2-butylsulfonylethylsulfinyl)ethylsulfonyl]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O5S3/c1-3-5-9-19(14,15)11-7-18(13)8-12-20(16,17)10-6-4-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWYZLMCYWXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CCS(=O)CCS(=O)(=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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